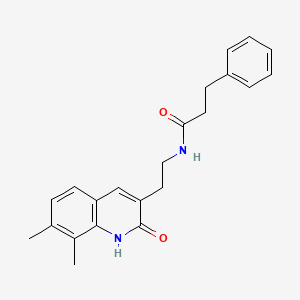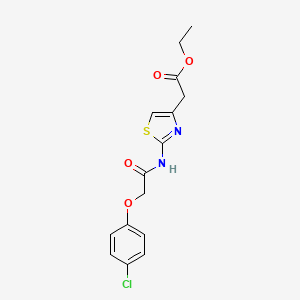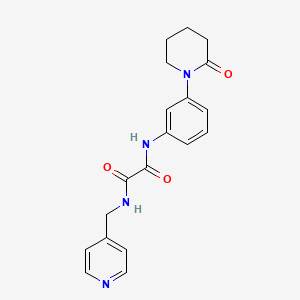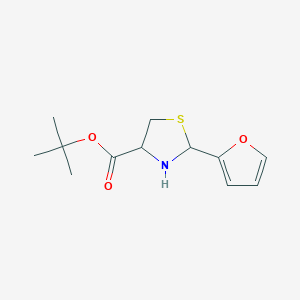
N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-phenylpropanamide, also known as DPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPA belongs to the class of quinoline derivatives and has been synthesized using different methods.
Applications De Recherche Scientifique
Antitumor Activity
Research has shown that phenyl-substituted derivatives of N-[2-(dimethylamino)ethyl]-2-phenylquinoline-8-carboxamide exhibit antitumor activity, with specific compounds showing significant efficacy in both leukemia and solid tumor models. The structural requirement for DNA intercalation and the importance of the phenyl ring's position relative to the quinoline core for binding and biological activity have been highlighted, with certain derivatives outperforming the parent compound in vivo (Atwell, Baguley, & Denny, 1989).
Anticancer Agents
Coumarin and quinolinone-3-aminoamide derivatives, including N-[2-(dimethylamino)ethyl]-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide, have been synthesized and shown to inhibit cancer cell growth effectively. These compounds' structural features have been confirmed via X-ray diffraction analysis, suggesting a potential pathway for developing new anticancer agents (Matiadis, Stefanou, Athanasellis, Hamilakis, McKee, Igglessi-Markopoulou, & Markopoulos, 2013).
Multidrug Resistance Reversal
The compound GF120918, an acridonecarboxamide derivative, has demonstrated effectiveness in reversing multidrug resistance (MDR) in cancer cells. Its ability to enhance the cytotoxicity of chemotherapeutic agents, combined with its favorable pharmacokinetic properties, underscores the potential for acridonecarboxamide derivatives in treating MDR cancers (Hyafil, Vergely, du Vignaud, & Grand-Perret, 1993).
Antimutagenic Activity
Compounds derived from clove (Syzygium aromaticum), including phenylpropanoids, have shown antimutagenic activity. These compounds suppress the expression of the umu gene following the induction of the SOS response in certain Salmonella typhimurium strains treated with various mutagens. This finding opens avenues for exploring natural compounds in mutagenesis prevention (Miyazawa & Hisama, 2003).
Orexin Receptor Blockade
Studies on orexin receptors have revealed that blocking orexin-2 (OX2R) receptors can initiate and prolong sleep, with implications for understanding the regulation of sleep-wake cycles and developing sleep-promoting therapies. This research provides insight into the roles of OX1R and OX2R in sleep modulation, with potential applications in treating sleep disorders (Dugovic et al., 2009).
Propriétés
IUPAC Name |
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-15-8-10-18-14-19(22(26)24-21(18)16(15)2)12-13-23-20(25)11-9-17-6-4-3-5-7-17/h3-8,10,14H,9,11-13H2,1-2H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVJQTLZBFARLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)CCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Chloromethyl)-3-(2-ethylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2972757.png)


![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride](/img/structure/B2972767.png)



![1-Methyl-4-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2972771.png)
![2-[(1-propyl-1H-benzimidazol-2-yl)amino]ethanol](/img/structure/B2972772.png)



